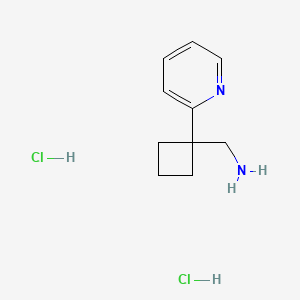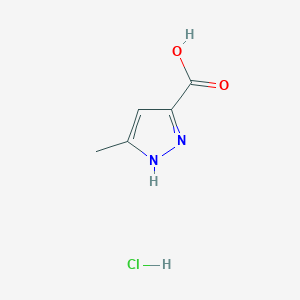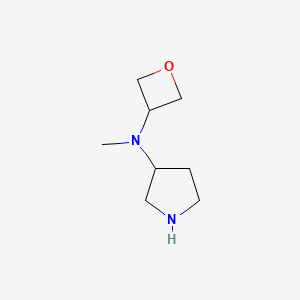
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an oxetane and a pyrrolidine ring. These structures are known for their unique chemical properties and biological activities. The presence of the oxetane ring, in particular, is notable for its stability and reactivity, making it a valuable component in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane and pyrrolidine rings followed by their subsequent functionalization. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced manufacturing techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines with altered oxidation states .
Scientific Research Applications
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: Another four-membered ring compound with similar reactivity.
Pyrrolidine: A five-membered ring compound that shares the pyrrolidine ring structure.
Morpholine: A six-membered ring compound with both nitrogen and oxygen atoms.
Uniqueness
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to the combination of the oxetane and pyrrolidine rings, which confer distinct chemical and biological properties. The oxetane ring provides stability and reactivity, while the pyrrolidine ring enhances binding interactions with biological targets .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
MESLCUMTPCKUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)


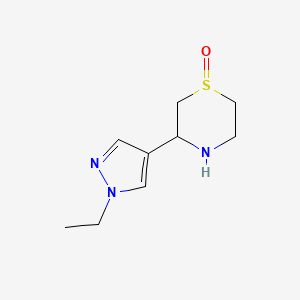
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
![2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol](/img/structure/B12980730.png)
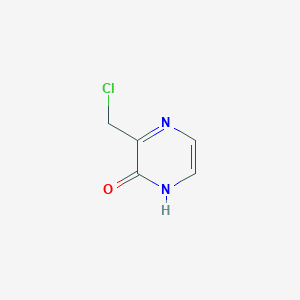
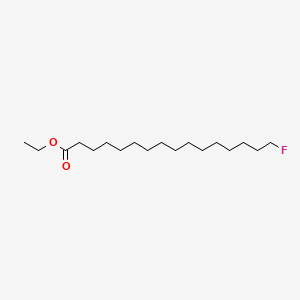


![4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12980758.png)
